molecular formula C11H8ClNO3 B12358538 methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate

methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate

Cat. No.: B12358538
M. Wt: 237.64 g/mol
InChI Key: YGTFCHZATMDTLV-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate is a quinoline derivative with significant interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a quinoline ring system substituted with a chlorine atom, a keto group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 8-chloroquinoline-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with methanol to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium on carbon).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution: Amino or thio-substituted quinoline derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Oxidation: Quinoline N-oxides.

Properties

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

IUPAC Name

methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate

InChI

InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5,9H,1H3

InChI Key

YGTFCHZATMDTLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C2C(=O)C=CN=C2C1Cl

Origin of Product

United States

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